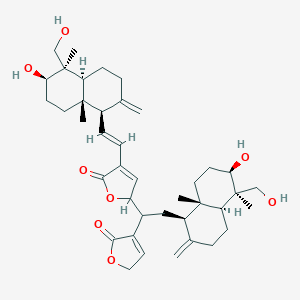

Bisandrographolide

Vue d'ensemble

Description

Bisandrographolide is an unusual dimer of ent-labdane diterpenoid isolated and identified from Andrographis paniculata . It has been shown to activate TRPV1 and TRPV3 channels .

Synthesis Analysis

This compound is a semi-synthetic derivative of Andrographolide . It has been found to exhibit cytotoxic activity against a

Applications De Recherche Scientifique

Agent anti-inflammatoire

Le bisandrographolide, dérivé de l'Andrographis paniculata, a montré des propriétés anti-inflammatoires significatives . Il a été utilisé dans le traitement de diverses maladies inflammatoires, notamment les maladies des systèmes respiratoire, digestif, immunitaire, nerveux, cardiovasculaire, squelettique et tumoral .

Traitement des maladies systémiques

Des études ont montré que le this compound peut être utilisé pour traiter les lésions inflammatoires de diverses maladies systémiques . Il agit sur de nombreuses voies de signalisation liées à l'inflammation .

Propriétés antibiotiques

Le this compound est un antibiotique naturel qui a la capacité de dissiper la chaleur, de détoxifier, de réduire l'inflammation et de soulager la douleur . Il peut réduire la virulence bactérienne et inhiber l'apoptose cellulaire induite par les virus .

Propriétés anticancéreuses

Le this compound a été trouvé pour inhiber les cellules cancéreuses du poumon humain, les cellules cancéreuses du côlon, les cellules d'ostéosarcome et d'autres cellules tumorales . Cela en fait un candidat potentiel pour le traitement du cancer .

Effets neuroprotecteurs

Le this compound peut réguler l'expression des médiateurs inflammatoires pour protéger le système nerveux et prévenir efficacement les maladies mentales . Cela suggère son utilisation potentielle dans les maladies neurodégénératives<a aria-label="2: 5. Neuroprotective Effects this compound can regulate inflammatory mediator expression to protect the nervous system and effectively prevent mental illness2" data-citationid="4bc44a54-9f4f-db0e-0457-5440010d0292-30" h="ID=SERP,5015.1" href="https://www.frontiersin.org/journals/

Mécanisme D'action

Target of Action

Bisandrographolide, also known as BAA, is a compound derived from the plant Andrographis paniculata . It primarily targets the Transient Receptor Potential Vanilloid 4 (TRPV4) channels . TRPV4 channels are a part of the transient receptor potential (TRP) superfamily of ion channels, which are activated or blocked by various compounds found in plants .

Mode of Action

This compound activates TRPV4 channels with an EC50 of 790-950 nM . This activation of TRPV4 channels by BAA could play a role in some of the effects of Andrographis extract described in traditional medicine . Furthermore, BAA can bind to CD81 and suppress its function .

Biochemical Pathways

This compound’s activation of TRPV4 channels suggests its involvement in various biochemical pathways. For instance, it has been shown to activate a large TRPV4-like current in immortalized mouse keratinocytes (308 cells) that express TRPV4 protein endogenously . This suggests that BAA can activate the channel in a membrane-delimited manner .

Pharmacokinetics

Related compounds such as andrographolide have been studied for their pharmacokinetics

Result of Action

This compound’s activation of TRPV4 channels and suppression of CD81 function suggest it has anti-inflammatory, immunostimulant, and antihypertensive properties . Moreover, it has been reported that this compound shows the absence of AMES toxicity, indicating its non-mutagenic capacity .

Action Environment

The action of this compound could be influenced by various environmental factors. For instance, the activation of TRPV4 channels by this compound could play a role in some of the effects of Andrographis extract described in traditional medicine . This suggests that the plant’s natural environment could influence the compound’s action, efficacy, and stability.

Propriétés

IUPAC Name |

4-[(E)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56O8/c1-23-7-11-31-37(3,16-13-33(43)39(31,5)21-41)28(23)10-9-25-19-30(48-35(25)45)27(26-15-18-47-36(26)46)20-29-24(2)8-12-32-38(29,4)17-14-34(44)40(32,6)22-42/h9-10,15,19,27-34,41-44H,1-2,7-8,11-14,16-18,20-22H2,3-6H3/b10-9+/t27?,28-,29-,30?,31+,32+,33-,34-,37+,38+,39+,40+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQHWOZANSOUSAY-LZBAHHAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CCC(=C)C2CC(C3C=C(C(=O)O3)C=CC4C(=C)CCC5C4(CCC(C5(C)CO)O)C)C6=CCOC6=O)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2CC(C3C=C(C(=O)O3)/C=C/[C@@H]4C(=C)CC[C@H]5[C@]4(CC[C@H]([C@@]5(C)CO)O)C)C6=CCOC6=O)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

664.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

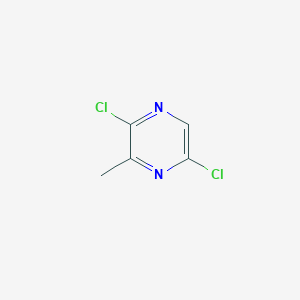

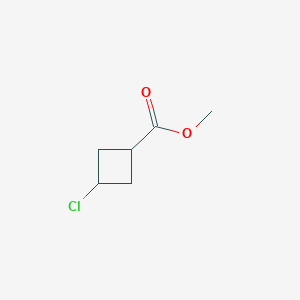

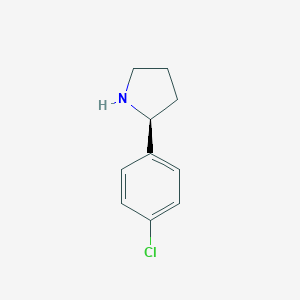

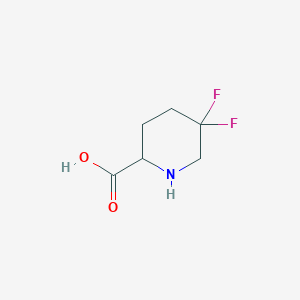

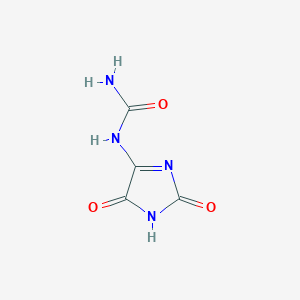

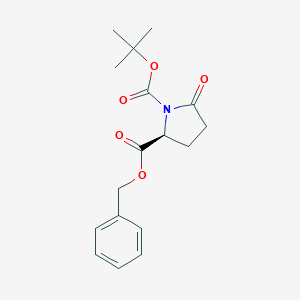

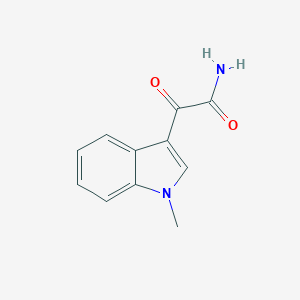

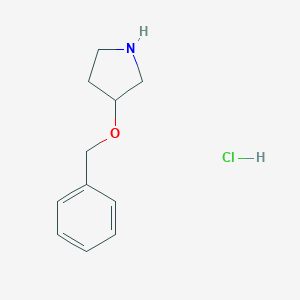

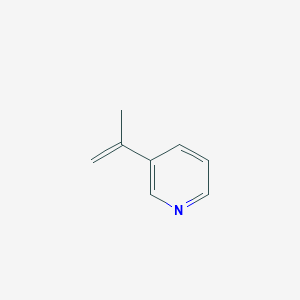

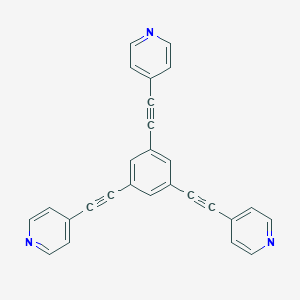

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of bisandrographolide?

A: this compound has been shown to interact with and activate transient receptor potential vanilloid 4 (TRPV4) channels. [] This interaction leads to calcium influx into the cell, which can trigger various downstream effects depending on the cell type. [] For instance, in cardiomyocytes, this compound's activation of TRPV4 has been shown to protect against hypoxia-reoxygenation injury. []

Q2: What are the structural characteristics of this compound?

A: While the provided research excerpts don't explicitly state the molecular formula and weight of this compound, they highlight its unique structural features. This compound E, a specific type of this compound, is the first documented labdane dimer with an unprecedented tricyclic system. This system incorporates a spiroketal moiety fused with a ketal-γ-lactone unit. [] Further structural analysis, including the stereochemistry of newly formed asymmetric carbons in various bisandrographolides, was achieved through techniques like single-crystal X-ray diffraction, electronic circular dichroism (ECD), and nuclear magnetic resonance (NMR) calculations. []

Q3: How does the structure of this compound relate to its activity?

A: Research indicates a strong structure-activity relationship for this compound, particularly concerning its interaction with TRPV4 channels. For instance, bisandrographolides with different stereochemical configurations at the C-12 and C-15' positions exhibit varying degrees of TRPV1-4 channel activation. [] Notably, the this compound with a 12R/15'S configuration demonstrates the most potent activation of TRPV1 and, consequently, the most effective cardiomyocyte protection. [] Further research highlights the importance of transmembrane segments 3 and 4 in TRPV4 for this compound binding and activation. []

Q4: Has computational chemistry been used to study this compound?

A4: Yes, computational methods are being employed to investigate this compound's potential as a therapeutic agent. Molecular docking studies have been used to assess the binding affinity of this compound and other phytochemicals from Andrographis paniculata against various targets, including:

- Diphtheria toxin: this compound demonstrated a strong binding affinity (-10.4 kcal/mol), indicating its potential as an inhibitor. []

- TNF-α: this compound A showed a binding affinity of -8.6 kcal/mol, suggesting potential anti-inflammatory activity by targeting TNF-α. []

- ZIKV NS2B-NS3 protease: this compound A exhibited strong binding (-11.7 kcal/mol), suggesting it could inhibit this viral protease essential for Zika virus replication. []

- HIV-1 protease: Molecular docking studies suggest this compound may inhibit HIV-1 protease, highlighting its potential as an antiviral agent. []

Q5: What are the potential applications of this compound based on its observed activities?

A5: Research suggests potential applications for this compound in several areas:

- Antiviral agent: In silico studies indicate potential for this compound to inhibit key viral proteins, suggesting possible applications against diphtheria, Zika virus, and HIV. [, , ]

- Anti-inflammatory treatment: this compound's interaction with TNF-α suggests potential for treating inflammatory conditions like rheumatoid arthritis. []

- Cardioprotective agent: this compound's activation of TRPV4 and subsequent protection of cardiomyocytes against injury highlights potential for treating cardiovascular diseases. []

Q6: What is known about the pharmacokinetics of this compound?

A: While specific data on absorption, distribution, metabolism, and excretion (ADME) were not provided in the excerpts, several studies utilize in silico tools to predict these properties for this compound. [, , ] This computational analysis is often combined with assessments based on Lipinski's rule of five to determine the drug-likeness and potential bioavailability of this compound. [] Further research, including in vitro and in vivo studies, is required to fully elucidate the pharmacokinetic profile of this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate](/img/structure/B170874.png)